

An In-depth Technical Guide to the Fundamental Properties of 2-Pyrimidineacetic Acid

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Compound of Interest

Compound Name: 2-Pyrimidineacetic Acid

Cat. No.: B151167

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physicochemical and biological properties of **2-Pyrimidineacetic acid (2-PAA)**. It is intended to serve as a foundational resource for researchers and professionals engaged in drug discovery and development, particularly those interested in pyrimidine-based scaffolds. This document collates available data on the compound's structure, physical characteristics, and spectral properties. Furthermore, it details a representative synthetic protocol, explores its biological significance as an aldose reductase inhibitor, and visualizes the relevant biochemical pathway. All quantitative data is presented in structured tables for clarity and comparative analysis.

Introduction

2-Pyrimidineacetic acid is a heterocyclic organic compound featuring a pyrimidine ring linked to an acetic acid moiety at the 2-position. The pyrimidine nucleus is a fundamental building block in numerous biologically active molecules, including nucleobases such as cytosine, thymine, and uracil, making its derivatives a subject of significant interest in medicinal chemistry[1][2]. 2-PAA, in particular, has been identified as a synthetic intermediate for pharmaceuticals and has been investigated for its potential therapeutic activities, notably as an inhibitor of aldose reductase, an enzyme implicated in the pathogenesis of diabetic complications[3][4]. This guide aims to consolidate the fundamental knowledge of 2-PAA to facilitate further research and application.

Physicochemical Properties

The fundamental physical and chemical properties of **2-Pyrimidineacetic acid** are summarized below. These properties are essential for its handling, formulation, and application in experimental settings.

Structural and General Information

Property	Value	Reference
IUPAC Name	2-(Pyrimidin-2-yl)acetic acid	[5]
CAS Number	66621-73-6	[5][6]
Molecular Formula	C ₆ H ₆ N ₂ O ₂	[5][6]
Molecular Weight	138.12 g/mol	[5]
Canonical SMILES	<chem>C1=CN=C(N=C1)CC(=O)O</chem>	[5]
InChI Key	NRRCYZPJUABYHL-UHFFFAOYSA-N	[5][6]
Appearance	Crystalline solid	[6][7]
Purity	≥95% (Commercially available)	[6][7]

Quantitative Physical Data

Property	Value	Reference
λ _{max}	250 nm	[6]
Solubility	DMF: 1 mg/mL; PBS (pH 7.2): 10 mg/mL	[6]
Storage Temperature	-20°C	[6]
Stability	≥ 4 years (at recommended storage)	[6]

Spectral Data

While specific experimental spectra for **2-Pyrimidineacetic acid** are not readily available in public databases, the expected spectral characteristics can be predicted based on its chemical structure and data from analogous compounds. The following tables summarize these predicted ranges, which are crucial for the structural characterization of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

The predicted ^1H and ^{13}C NMR chemical shifts are based on the functional groups present in the **2-Pyrimidineacetic acid** molecule.

^1H NMR	Predicted Chemical Shift (δ , ppm)
-CH ₂ - (Methylene)	3.8 - 4.2
Pyrimidine H-5	7.2 - 7.5
Pyrimidine H-4, H-6	8.6 - 8.9
-COOH (Carboxylic Acid)	10.0 - 13.0 (broad)

^{13}C NMR	Predicted Chemical Shift (δ , ppm)
-CH ₂ - (Methylene)	40 - 45
Pyrimidine C-5	120 - 125
Pyrimidine C-4, C-6	155 - 160
Pyrimidine C-2	165 - 170
-C=O (Carbonyl)	170 - 175

Infrared (IR) Spectroscopy (Predicted)

The predicted IR absorption bands are characteristic of the functional groups within **2-Pyrimidineacetic acid**.

Functional Group	Predicted Absorption Range (cm ⁻¹)	Intensity
O-H Stretch (Carboxylic Acid)	2500 - 3300	Strong, Broad
C-H Stretch (Aromatic)	3000 - 3100	Medium
C-H Stretch (Aliphatic)	2850 - 3000	Medium
C=O Stretch (Carboxylic Acid)	1700 - 1725	Strong
C=N & C=C Stretch (Pyrimidine Ring)	1400 - 1600	Medium-Strong
C-O Stretch (Carboxylic Acid)	1210 - 1320	Strong

Experimental Protocols

Synthesis of 2-Pyrimidineacetic Acid via Alkylation

A common method for the synthesis of pyrimidineacetic acids is through the alkylation of a suitable pyrimidine precursor. The following is a representative protocol adapted from literature on pyrimidine alkylation.

Objective: To synthesize **2-Pyrimidineacetic acid** from a 2-halopyrimidine precursor.

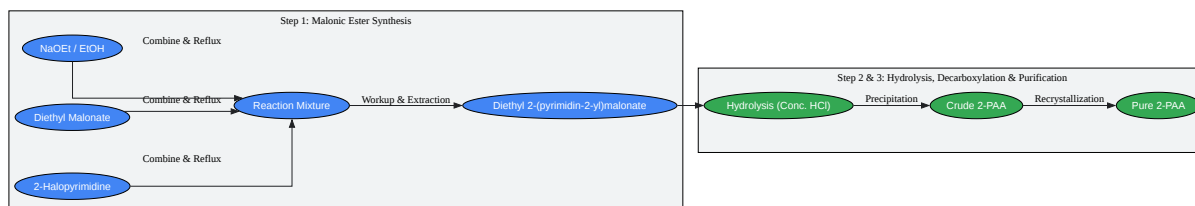
Materials:

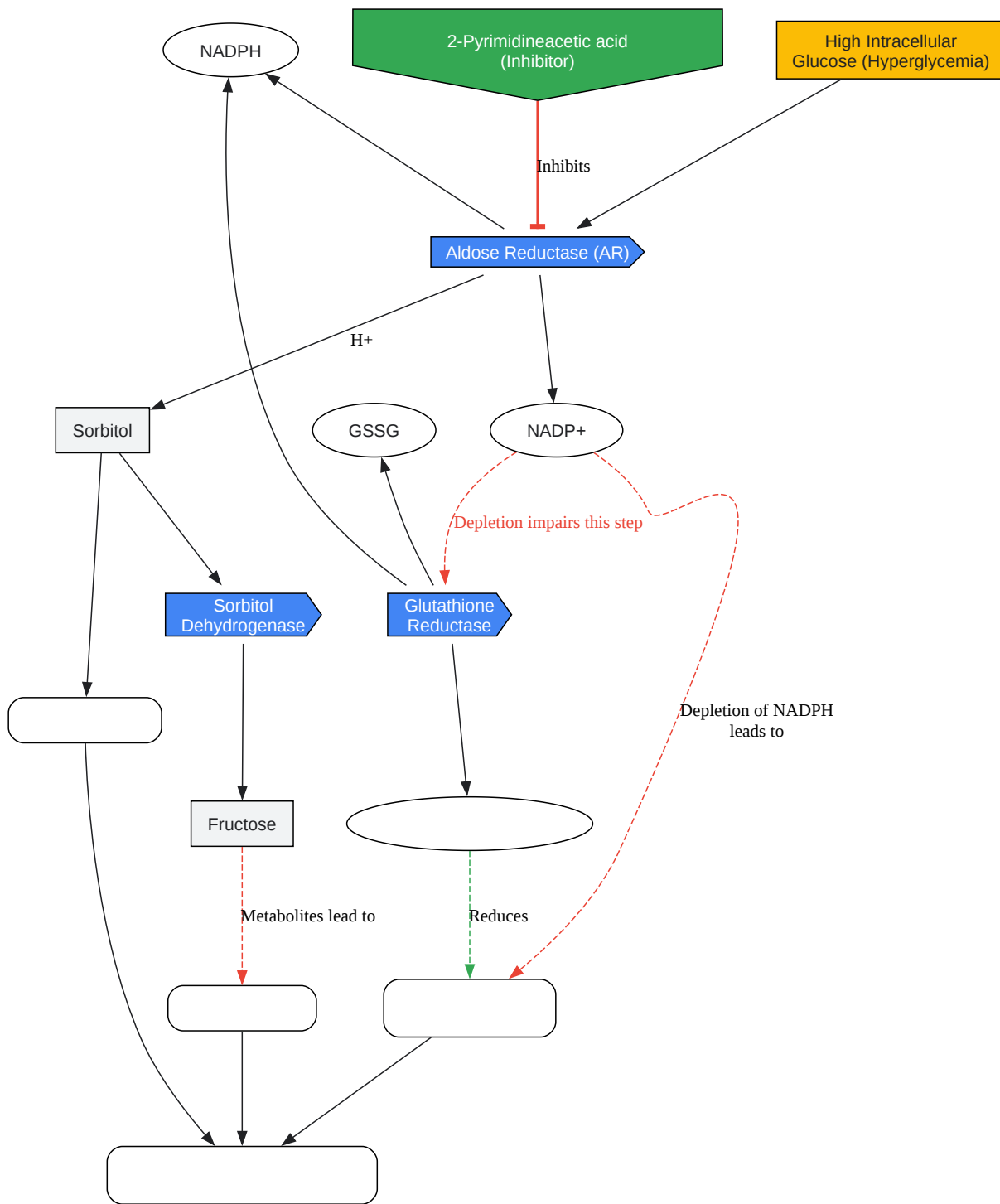
- 2-Chloropyrimidine or 2-Bromopyrimidine
- Diethyl malonate
- Sodium ethoxide (NaOEt)
- Absolute ethanol
- Hydrochloric acid (HCl)
- Diethyl ether
- Sodium sulfate (anhydrous)

Procedure:

- Malonic Ester Synthesis:
 - In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium metal in absolute ethanol to prepare a fresh solution of sodium ethoxide.
 - Cool the solution in an ice bath and add diethyl malonate dropwise with stirring.
 - To this solution, add 2-chloropyrimidine (or 2-bromopyrimidine) dropwise.
 - After the addition is complete, heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC).
 - Cool the reaction mixture, pour it into water, and extract with diethyl ether.
 - Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield diethyl 2-(pyrimidin-2-yl)malonate.
- Hydrolysis and Decarboxylation:
 - Reflux the resulting diethyl 2-(pyrimidin-2-yl)malonate with concentrated hydrochloric acid.
 - Continue heating until the evolution of CO₂ ceases, indicating the completion of hydrolysis and decarboxylation.
 - Cool the solution, which should result in the precipitation of **2-Pyrimidineacetic acid** hydrochloride.
 - Isolate the solid by filtration.
- Purification:
 - Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure **2-Pyrimidineacetic acid**.
 - Characterize the final product by NMR, IR spectroscopy, and melting point analysis.

Below is a workflow diagram illustrating this synthetic process.





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